molecular formula C10H13NO2 B1267123 Benzoic acid, 4-[(1-methylethyl)amino]- CAS No. 121086-18-8

Benzoic acid, 4-[(1-methylethyl)amino]-

Cat. No. B1267123
M. Wt: 179.22 g/mol
InChI Key: WGURDCUILNHQJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to "Benzoic acid, 4-[(1-methylethyl)amino]-" involves multiple steps, including regioselective amidomethylation, azo coupling reactions, and protection-deprotection strategies for amino groups. For instance, 4-Amino-3-(aminomethyl)benzoic acid, a related compound, was synthesized from 4-aminobenzoic acid via regioselective amidomethylation, showcasing the versatility in synthesizing amino-substituted benzoic acids for various applications (Pascal, Sola, Labéguère, & Jouin, 2000).

Molecular Structure Analysis

The molecular structure and geometry of benzoic acid derivatives are crucial for their chemical properties and reactivity. The molecular structure of 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid was investigated using density functional theory (DFT), revealing insights into hyperconjugative interactions and intramolecular charge transfer (Kurt, Okur, Demic, Karpagam, & Sundaraganesan, 2011).

Chemical Reactions and Properties

The chemical reactivity of "Benzoic acid, 4-[(1-methylethyl)amino]-" derivatives includes azo-hydrazone tautomerism and acid-base dissociation in solution, influenced by solvent composition and pH. These reactions are significant for the development of dyes and pigments (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Scientific Research Applications

  • Pharmacokinetics and Analytical Methods : A study by Xu et al. (2020) focused on the pharmacokinetics of a related compound, Benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, in rats. They used ultra-high performance liquid chromatography combined with electrospray quadrupole-time of flight mass spectrometry to investigate the pharmacokinetics after intravenous and oral administrations, demonstrating the compound's rapid distribution and bioavailability in rat plasma (Haoran Xu et al., 2020).

  • Antimicrobial Applications : Komurcu et al. (1995) explored the synthesis and evaluation of arylhydrazones of p-aminobenzoic acid hydrazide as antimicrobial agents. This study indicates the potential antimicrobial applications of compounds structurally related to Benzoic acid, 4-[(1-methylethyl)amino]- (S. Komurcu et al., 1995).

  • Azo-Benzoic Acids in Spectroscopy and Molecular Characterization : Baul et al. (2009) characterized several azo-benzoic acids, including 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid, using spectroscopic techniques. This research demonstrates the use of benzoic acid derivatives in molecular structure and spectral analysis (T. Baul et al., 2009).

  • Chemical Synthesis and Modification : Pascal et al. (2000) synthesized a novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), from 4-aminobenzoic acid. This study highlights the chemical synthesis and potential applications of benzoic acid derivatives in peptidomimetics and combinatorial chemistry (R. Pascal et al., 2000).

  • Molecular Properties and Metabolism : Ghauri et al. (1992) conducted a study on a series of substituted benzoic acids, including 4-amino benzoic acid. They investigated the compounds' physicochemical properties, metabolism, and the interaction with drug-metabolizing enzyme active sites. This research provides insight into the metabolism of benzoic acid derivatives (F. Y. Ghauri et al., 1992).

Safety And Hazards

The safety data sheet for a similar compound, 4-Aminobenzoic acid, indicates that it may form combustible dust concentrations in air, cause skin irritation, serious eye damage, and respiratory irritation if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

4-(propan-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)11-9-5-3-8(4-6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGURDCUILNHQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300807
Record name Benzoic acid, 4-[(1-methylethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-[(1-methylethyl)amino]-

CAS RN

121086-18-8
Record name Benzoic acid, 4-[(1-methylethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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